

# An In-depth Technical Guide to the Molecular Geometry of Tri-1-naphthylphosphine

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## Compound of Interest

Compound Name: *Tri-1-naphthylphosphine*

Cat. No.: *B1296259*

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This technical guide provides a comprehensive overview of the molecular geometry of **tri-1-naphthylphosphine**, a bulky phosphine ligand of significant interest in coordination chemistry and catalysis. This document details its structural parameters, including bond lengths, bond angles, and torsional angles, supported by crystallographic data. Furthermore, a detailed experimental protocol for its synthesis is provided.

## Core Molecular Structure and Steric Profile

**Tri-1-naphthylphosphine** [(1-C<sub>10</sub>H<sub>7</sub>)<sub>3</sub>P] is a tertiary phosphine characterized by the presence of three bulky naphthyl substituents attached to a central phosphorus atom. This steric bulk is a defining feature of the molecule, influencing its coordination properties and the reactivity of its metal complexes. The significant steric hindrance around the phosphorus atom is quantified by its large cone angle, estimated to be approximately 200°. This considerable bulk restricts the number of ligands that can coordinate to a metal center when **tri-1-naphthylphosphine** is present, and it can also influence the geometry of the resulting complexes.

The fundamental structure of **tri-1-naphthylphosphine** consists of a phosphorus atom bonded to the C1 position of three naphthalene rings. The orientation of these naphthyl groups is crucial in defining the overall shape and steric accessibility of the phosphorus lone pair.

## Quantitative Molecular Geometry

The precise molecular geometry of **tri-1-naphthylphosphine** has been determined by X-ray crystallography. The following tables summarize the key bond lengths, bond angles, and torsional angles obtained from the Crystallography Open Database (COD) entries 2231996 and 2234243.

Table 1: Key Bond Lengths in **Tri-1-naphthylphosphine**

Bond	Length (Å)
P1 - C1	1.847
P1 - C11	1.848
P1 - C21	1.845

Table 2: Key Bond Angles in **Tri-1-naphthylphosphine**

Angle	Angle (°)
C1 - P1 - C11	103.5
C1 - P1 - C21	103.1
C11 - P1 - C21	104.0

Table 3: Selected Torsional Angles in **Tri-1-naphthylphosphine**

Atoms (C-C-C-P)	Torsional Angle (°)
C2 - C1 - P1 - C11	-119.5
C10 - C1 - P1 - C11	61.5
C12 - C11 - P1 - C1	-120.3
C20 - C11 - P1 - C1	60.7
C22 - C21 - P1 - C1	-118.8
C30 - C21 - P1 - C1	62.1

# Experimental Protocols

## Synthesis of **Tri-1-naphthylphosphine**

A reported method for the synthesis of **tri-1-naphthylphosphine** involves the exhaustive P-H arylation of phosphine gas with 1-chloronaphthalene in a superbasic medium.

### Materials:

- 1-Chloronaphthalene
- Potassium tert-butoxide (t-BuOK)
- Dimethyl sulfoxide (DMSO)
- Phosphine gas (PH<sub>3</sub>)
- Inert gas (e.g., Argon or Nitrogen)

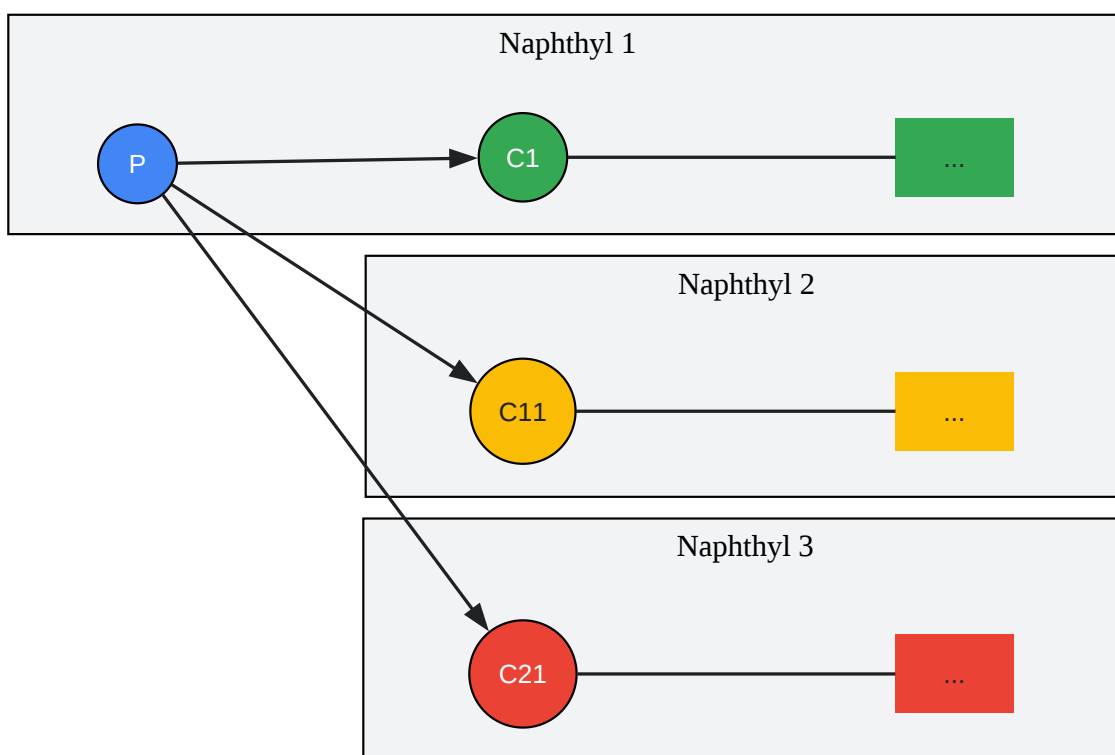
### Procedure:

- A reaction vessel equipped with a stirrer, gas inlet, and reflux condenser is charged with potassium tert-butoxide (t-BuOK) and anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere.
- 1-Chloronaphthalene is added to the stirred suspension.
- The reaction mixture is heated to 70 °C.
- Phosphine gas (PH<sub>3</sub>) is bubbled through the reaction mixture at a controlled rate. The phosphine gas can be generated in situ from a suitable precursor, such as red phosphorus and 60%-aqueous alkali.
- The reaction is monitored for the consumption of the starting materials.
- Upon completion, the reaction mixture is cooled to room temperature.

- The product, **tri-1-naphthylphosphine**, is isolated and purified by appropriate workup and purification techniques, which may include extraction and crystallization. This synthesis has been reported to yield the product in 32% isolated yield.

## Visualization of Molecular Structure

The following diagram illustrates the connectivity and steric arrangement of the naphthyl groups in **tri-1-naphthylphosphine**.



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Caption: Connectivity of the central phosphorus atom to the three naphthyl groups.

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